Compound Description: CHMFL-EGFR-202 is a novel irreversible epidermal growth factor receptor (EGFR) inhibitor. It demonstrates potent inhibitory activity against EGFR primary mutants (L858R, del19) and the drug-resistant mutant L858R/T790M. This compound shows high selectivity among kinases, with no significant activity against INSR and IGF1R kinases . It forms a covalent bond with Cys797 in a distinct "DFG-in-C-helix-out" inactive EGFR conformation . CHMFL-EGFR-202 exhibits strong antiproliferative effects against EGFR mutant-driven non-small cell lung cancer (NSCLC) cell lines and effectively suppresses tumor growth in xenograft mouse models .
Compound Description: CHMFL-FLT3-213 is a highly potent type II FLT3 kinase inhibitor designed based on the core pharmacophore of Ibrutinib . This compound demonstrates robust inhibitory effects against FLT3-ITD mutant and other associated oncogenic mutations . In cellular contexts, it effectively disrupts FLT3-ITD-mediated signaling pathways, induces apoptosis, and arrests the cell cycle in the G0/G1 phase . In vivo studies reveal good bioavailability and significant tumor growth suppression in MV4-11 cell-inoculated xenograft models, without noticeable toxicity .
Compound Description: Compound 13an is a multikinase inhibitor with potent activity against Src, KDR, and several kinases involved in the MAPK signaling pathway . It exhibits strong anti-triple negative breast cancer (TNBC) activity both in vitro and in vivo . 13an possesses favorable pharmacokinetic properties and low toxicity, making it a promising drug candidate for TNBC treatment .
Compound Description: These are a series of twenty novel 6-methyl-1H-pyrazolo[3,4-b]quinoline substituted N-acylhydrazones synthesized from 2-chloro-6-methylquinoline-3-carbaldehyde . The NMR spectra of these compounds revealed the presence of two conformers: E(C=N)(N-N) synperiplanar and E(C=N)(N-N) antiperiplanar .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.